
N4-Ethyl-6-iodoquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Ethyl-6-iodoquinoline-3,4-diamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-6-iodoquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of an ethyl group. One common method includes:
Iodination: The quinoline precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.
Ethylation: The iodinated quinoline is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N4-Ethyl-6-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N4-Ethyl-6-iodoquinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other quinoline-based materials.
Wirkmechanismus
The mechanism of action of N4-Ethyl-6-iodoquinoline-3,4-diamine involves its interaction with biological macromolecules, such as DNA and proteins. The iodine atom enhances its binding affinity to these targets, leading to the inhibition of enzymatic activities and disruption of cellular processes. The ethyl group further modulates its lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-Ethyl-6-fluoroquinoline-3,4-diamine
- N4-Ethyl-6-chloroquinoline-3,4-diamine
- N4-Ethyl-6-bromoquinoline-3,4-diamine
Uniqueness
N4-Ethyl-6-iodoquinoline-3,4-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C11H12IN3 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
4-N-ethyl-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-2-14-11-8-5-7(12)3-4-10(8)15-6-9(11)13/h3-6H,2,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
KZILKYQZKSUUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C=C(C=CC2=NC=C1N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


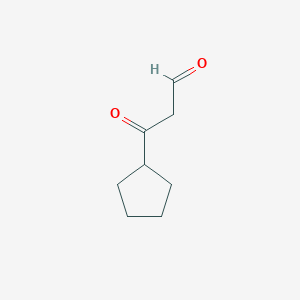
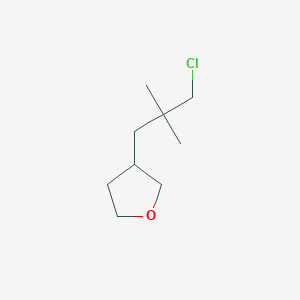

![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
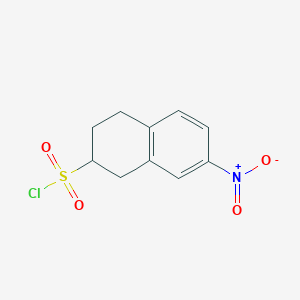
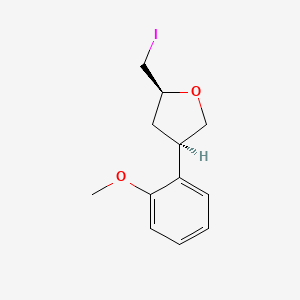


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
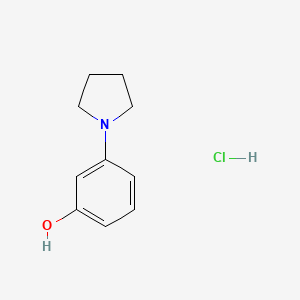
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
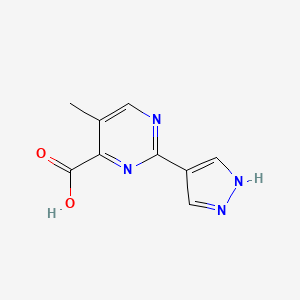
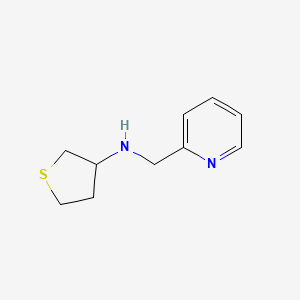
![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)
